

# GBT1118 as a Voxelotor Analog: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | GBT1118   |
| Cat. No.:      | B12395295 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **GBT1118**, a potent Voxelotor analog, for its application in sickle cell disease (SCD) research. This document details the core mechanism of action, comparative efficacy data, and comprehensive experimental protocols relevant to the study of these hemoglobin-oxygen affinity modulators.

## Introduction: GBT1118 as a Research Analog to Voxelotor

Voxelotor (Oxbryta®), a first-in-class sickle hemoglobin (HbS) polymerization inhibitor, has been approved for the treatment of SCD. It acts by increasing the affinity of hemoglobin for oxygen, thereby stabilizing the oxygenated state of hemoglobin and delaying the polymerization of deoxygenated HbS.<sup>[1][2]</sup> **GBT1118** is a structural and functional analog of Voxelotor, developed for preclinical research to investigate the therapeutic potential and mechanisms of this class of compounds.<sup>[2][3][4]</sup> Due to its optimized pharmacokinetic properties in murine models, **GBT1118** allows for the achievement of target hemoglobin occupancy levels comparable to those observed in clinical trials with Voxelotor, making it an invaluable tool for in vivo and in vitro studies.<sup>[3]</sup>

## Mechanism of Action: Allosteric Modification of Hemoglobin

Both **GBT1118** and Voxelotor are allosteric modifiers of hemoglobin. They bind reversibly to the N-terminal valine of the  $\alpha$ -globin chain of hemoglobin, forming a Schiff base. This covalent modification stabilizes the high-oxygen-affinity R-state of hemoglobin, leading to a leftward shift in the hemoglobin-oxygen dissociation curve. By increasing the proportion of oxygenated hemoglobin, even at lower oxygen tensions, these compounds directly inhibit the primary pathogenic event in SCD: the polymerization of deoxygenated HbS. This, in turn, is expected to reduce red blood cell (RBC) sickling, improve RBC deformability, decrease hemolysis, and ultimately alleviate the downstream clinical manifestations of SCD.[\[2\]](#)[\[4\]](#)

## Comparative Quantitative Data

The following tables summarize key quantitative data from preclinical studies of **GBT1118** and clinical trials of Voxelotor, providing a basis for comparing their efficacy.

**Table 1: Effect on Hemoglobin Oxygen Affinity (P50)**

| Compound  | Model/Stud y Population   | Dose/Concen tration                       | Baseline P50 (mmHg)                         | Post- treatment P50 (mmHg)         | Citation(s)                             |
|-----------|---------------------------|-------------------------------------------|---------------------------------------------|------------------------------------|-----------------------------------------|
| GBT1118   | Wild-type Mice            | 70 mg/kg (oral)                           | 43 $\pm$ 1.1                                | 18.3 $\pm$ 0.9                     | <a href="#">[5]</a> <a href="#">[6]</a> |
| GBT1118   | Wild-type Mice            | 140 mg/kg (oral)                          | 43 $\pm$ 1.1                                | 7.7 $\pm$ 0.2                      | <a href="#">[5]</a> <a href="#">[6]</a> |
| GBT1118   | SCD Mice                  | 100 mg/kg (oral, twice daily for 24 days) | 31                                          | 18                                 | <a href="#">[6]</a>                     |
| Voxelotor | SCD Patients (HOPE Trial) | 1500 mg (oral, once daily for 24 weeks)   | Not explicitly stated in provided abstracts | Statistically significant decrease | <a href="#">[7]</a>                     |

P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated.

**Table 2: Hematological and Rheological Effects**

| Parameter         | Compound                  | Model/Stud y Population                 | Treatment Details                              | Key Findings                                                                                 | Citation(s) |
|-------------------|---------------------------|-----------------------------------------|------------------------------------------------|----------------------------------------------------------------------------------------------|-------------|
| Hemolysis         | GBT1118                   | SCD Mice                                | 100 mg/kg (oral, twice daily for 24 days)      | Reduced markers of hemolysis (increased total Hb, RBC count, and Hct; reduced reticulocytes) | [6]         |
| Voxelotor         | SCD Patients (HOPE Trial) | 1500 mg (oral, once daily for 24 weeks) | indirect bilirubin and reticulocyte percentage | Significantly reduced                                                                        | [7]         |
| RBC Deformability | GBT1118                   | SCD Mice                                | 4 g/kg in chow for 7 days                      | Improved Elmax and Elmin                                                                     | [3]         |
| Voxelotor         | SCD Patients              | In vitro                                | RBC deformability                              | Improved                                                                                     | [2]         |
| RBC Sickling      | GBT1118                   | SCD Mice                                | 100 mg/kg (oral, twice daily for 24 days)      | Reduced ex vivo sickling under hypoxic conditions                                            | [6]         |
| Voxelotor         | SCD Patients              | In vitro                                | Prevents in vitro sickling                     |                                                                                              | [8]         |

Elmax and Elmin refer to the maximum and minimum elongation index, respectively, which are measures of red blood cell deformability.

## Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of **GBT1118** and Voxelotor.

### Measurement of Hemoglobin-Oxygen Affinity (P50)

This protocol describes the determination of the hemoglobin-oxygen dissociation curve and the P50 value using a Hemox Analyzer.

#### Materials:

- Whole blood or red blood cell suspension
- Hemox Analyzer (TCS Scientific)
- Hemox solution (pH 7.4)
- Compressed air (21% O<sub>2</sub>)
- Pure nitrogen gas (0% O<sub>2</sub>)
- Anticoagulant (e.g., EDTA)

#### Procedure:

- Sample Preparation: Collect whole blood in tubes containing an anticoagulant. Dilute the blood sample (typically 1:100 to 1:200) in Hemox solution to a final hemoglobin concentration of approximately 3-5 g/dL.
- Instrument Setup: Calibrate the Hemox Analyzer according to the manufacturer's instructions.
- Oxygenation: Introduce the diluted blood sample into the measurement cuvette of the Hemox Analyzer. Equilibrate the sample with compressed air to achieve 100% oxygen

saturation.

- **Deoxygenation:** Initiate the deoxygenation process by introducing a continuous flow of pure nitrogen gas into the sample. The instrument will continuously monitor the partial pressure of oxygen (PO<sub>2</sub>) using a Clark-type electrode and the corresponding hemoglobin oxygen saturation (SO<sub>2</sub>) via dual-wavelength spectrophotometry.
- **Data Acquisition:** The Hemox Analyzer will automatically record the PO<sub>2</sub> and SO<sub>2</sub> values throughout the deoxygenation process, generating a hemoglobin-oxygen dissociation curve.
- **P50 Determination:** The P50 value, the PO<sub>2</sub> at which hemoglobin is 50% saturated with oxygen, is automatically calculated by the instrument's software from the generated curve.

## Red Blood Cell (RBC) Sickling Assay

This protocol describes a high-throughput imaging-based assay to quantify RBC sickling under hypoxic conditions.[\[9\]](#)[\[10\]](#)[\[11\]](#)

### Materials:

- Whole blood from SCD patients
- Modified HEMOX solution (pH 7.4)
- 384-well plates
- Hypoxia chamber or glove box
- High-content imaging system (e.g., Opera Phenix)
- 2% glutaraldehyde in phosphate buffer
- Test compounds (e.g., **GBT1118**, Voxelotor) and DMSO (vehicle control)

### Procedure:

- **Sample Preparation:** Dilute whole blood 1:1,000 in modified HEMOX solution.

- Plate Seeding: Aliquot 20  $\mu$ L of the diluted blood suspension into each well of a 384-well plate.
- Compound Addition: Add the desired concentration of the test compound or DMSO to the appropriate wells.
- Induction of Sickling: Place the plate in a hypoxia chamber at 37°C with a controlled atmosphere of 4% oxygen in nitrogen for 1 hour to induce sickling.[9]
- Cell Fixation: After incubation, add 20  $\mu$ L of 2% glutaraldehyde solution to each well to fix the cells in their current morphological state.
- Imaging: Acquire images of the RBCs in each well using a high-content imaging system in brightfield and/or fluorescence channels.
- Image Analysis: Utilize image analysis software to automatically quantify the morphology of thousands of RBCs per well. Classify cells as "sickled" or "normal" based on parameters such as shape, area, and aspect ratio.
- Data Analysis: Calculate the percentage of sickled cells for each condition and determine the inhibitory effect of the test compounds.

## In Vitro Hemolysis Assay

This protocol describes a method to assess the hemolytic potential of a compound on RBCs.

[12][13][14][15][16]

### Materials:

- Whole blood
- Phosphate-buffered saline (PBS)
- Test compound solutions at various concentrations
- Triton X-100 (positive control for 100% hemolysis)
- DMSO (vehicle control)

- Microcentrifuge tubes or 96-well plates
- Spectrophotometer or plate reader

**Procedure:**

- RBC Preparation: Centrifuge whole blood to pellet the RBCs. Wash the RBCs three times with PBS to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a desired hematocrit (e.g., 2%).
- Incubation: In microcentrifuge tubes or a 96-well plate, mix the RBC suspension with the test compound solutions, vehicle control, positive control (Triton X-100), and a negative control (PBS alone).
- Incubation: Incubate the samples at 37°C for a specified period (e.g., 1-3 hours), with gentle mixing every 30 minutes.[\[16\]](#)
- Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.
- Hemoglobin Measurement: Carefully transfer the supernatant to a new plate or cuvette. Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm).
- Calculation of Percent Hemolysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis =  $\frac{[(\text{Absorbance of sample} - \text{Absorbance of negative control}) / (\text{Absorbance of positive control} - \text{Absorbance of negative control})] \times 100}$

## Visualizations

### Signaling Pathway of GBT1118/Voxelotor



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **GBT1118** and Voxelotor in preventing HbS polymerization.

## Experimental Workflow for In Vivo Hemodynamic Assessment in Mice

[Click to download full resolution via product page](#)

Caption: Workflow for assessing the *in vivo* effects of **GBT1118** on hemodynamics in a mouse model of hypoxia.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sickle Cell Imaging Flow Cytometry Assay (SIFCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GBT1118, a voxelotor analog, protects red blood cells from damage during severe hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rheological Impact of GBT1118 Cessation in a Sickle Mouse Model [frontiersin.org]
- 4. e-century.us [e-century.us]
- 5. GBT1118, a potent allosteric modifier of hemoglobin O<sub>2</sub> affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased hemoglobin affinity for oxygen with GBT1118 improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. reframeDB [reframedb.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Assay to Screen Small Molecules for Their Ability to Prevent Sickling of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. An in vitro method to evaluate hemolysis of human red blood cells (RBCs) treated by airborne particulate matter (PM10) - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [GBT1118 as a Voxelotor Analog: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12395295#gbt1118-as-a-voxelotor-analog-in-research\]](https://www.benchchem.com/product/b12395295#gbt1118-as-a-voxelotor-analog-in-research)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)